molecular formula C8H9ClFN B1390763 (R)-1-(4-Chloro-3-fluorophenyl)ethanamine CAS No. 1114559-14-6

(R)-1-(4-Chloro-3-fluorophenyl)ethanamine

Cat. No.: B1390763
CAS No.: 1114559-14-6
M. Wt: 173.61 g/mol
InChI Key: SRVZZCBLNXFARS-RXMQYKEDSA-N
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Description

®-1-(4-Chloro-3-fluorophenyl)ethanamine is an organic compound characterized by the presence of a chiral center, making it optically active. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Chloro-3-fluorophenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-3-fluorobenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a reductive amination reaction with an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using a chiral auxiliary or chromatography to obtain the desired ®-enantiomer.

Industrial Production Methods

In industrial settings, the production of ®-1-(4-Chloro-3-fluorophenyl)ethanamine may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Chiral Catalysts: Employing chiral catalysts to directly synthesize the ®-enantiomer, thereby bypassing the need for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Chloro-3-fluorophenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

®-1-(4-Chloro-3-fluorophenyl)ethanamine has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Utilized in studies investigating the effects of chiral amines on biological systems.

    Industrial Applications: Employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(4-Chloro-3-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Chloro-3-fluorophenyl)ethanamine: The enantiomer of the compound, which may exhibit different biological activity.

    1-(4-Chloro-3-fluorophenyl)ethanol: A related compound with a hydroxyl group instead of an amine.

    4-Chloro-3-fluorobenzylamine: A structurally similar compound with a benzylamine group.

Uniqueness

®-1-(4-Chloro-3-fluorophenyl)ethanamine is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This makes it valuable in applications requiring high enantioselectivity and specificity.

Properties

IUPAC Name

(1R)-1-(4-chloro-3-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVZZCBLNXFARS-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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